molecular formula C23H26FN5O4 B10835955 Pyrazolo[1,5-a]pyrimidine derivative 17

Pyrazolo[1,5-a]pyrimidine derivative 17

Cat. No.: B10835955
M. Wt: 455.5 g/mol
InChI Key: YDZSAJWQPHVDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivative 17 is a sophisticated small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic heterocycle known for its significant applications in medicinal chemistry and drug discovery . This derivative has been specifically identified as a potent reversal agent against multidrug resistance (MDR) in cancer research . It exhibits a strong ability to overcome ABCB1-mediated MDR, significantly enhancing the sensitivity of resistant cancer cell lines (such as MCF-7/ADR) to chemotherapeutic agents like paclitaxel (PTX) . Its mechanism of action involves binding to and stabilizing the ABCB1 transporter (P-glycoprotein), thereby inhibiting its drug-efflux function and allowing intracellular chemotherapeutics to reach effective concentrations . This activity can restore the efficacy of anticancer drugs, leading to tubulin depolymerization, cell cycle arrest, and the induction of apoptosis in otherwise resistant cells . Beyond its specific activity against MDR, the compound's core structure is associated with a wide range of enzymatic inhibitory activities, particularly against various protein kinases, making it a valuable chemical tool for probing diverse biological pathways in oncology and pharmacology . This product is intended for research purposes to further investigate mechanisms of drug resistance and to develop novel therapeutic strategies. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26FN5O4

Molecular Weight

455.5 g/mol

IUPAC Name

N-cyclopropyl-5-[2-[3-(2,3-dihydroxypropoxy)-5-fluorophenyl]pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H26FN5O4/c24-15-8-14(9-18(10-15)33-13-17(31)12-30)20-2-1-6-28(20)21-5-7-29-22(27-21)19(11-25-29)23(32)26-16-3-4-16/h5,7-11,16-17,20,30-31H,1-4,6,12-13H2,(H,26,32)

InChI Key

YDZSAJWQPHVDHL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)C(=O)NC4CC4)C5=CC(=CC(=C5)F)OCC(CO)O

Origin of Product

United States

Synthetic Methodologies and Strategies for Pyrazolo 1,5 a Pyrimidine Derivative 17

Historical Context of Pyrazolo[1,5-a]pyrimidine (B1248293) Synthesis Relevant to Derivative 17

The foundational synthesis of the pyrazolo[1,5-a]pyrimidine core historically relies on the condensation reaction between 5-aminopyrazoles and β-dicarbonyl compounds or their synthetic equivalents. nih.govnih.gov This classical approach, often requiring acidic or basic conditions, laid the groundwork for accessing a wide array of derivatives. nih.gov Early methods frequently involved multi-step procedures, which, while effective, sometimes suffered from limitations such as harsh reaction conditions and the use of toxic reagents. ias.ac.in

A common historical route involved the reaction of a substituted 5-aminopyrazole with a 1,3-dielectrophilic species like a β-diketone or a β-ketoester. For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds has been a cornerstone in the regioselective formation of the pyrazolo[1,5-a]pyrimidine system. nih.gov These early syntheses were crucial in establishing the fundamental reactivity of the building blocks and understanding the factors governing the cyclization process, paving the way for the more refined methods used today for the synthesis of complex derivatives like derivative 17.

Modern Synthetic Approaches to Pyrazolo[1,5-a]pyrimidine Derivative 17

Contemporary synthetic chemistry has seen a paradigm shift towards efficiency, atom economy, and environmental benignity. This is reflected in the modern strategies employed for the synthesis of this compound, which often utilize cascade reactions, multicomponent setups, and direct C-H functionalization to streamline the synthetic process.

Tandem Reaction Sequences for this compound

One notable tandem approach involves a palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This method can be envisioned for the synthesis of a precursor to derivative 17, starting from a suitably substituted 2-arylacetaldehyde and an azole-amine. The reaction proceeds through an initial condensation to form an intermediate which then undergoes a palladium(II)-catalyzed intramolecular C-H activation and subsequent cyclization to afford the fused pyrimidine (B1678525) ring system. acs.org Another example of a tandem process is the initial Michael addition of an aminopyrazole to a β-enaminone or chalcone, followed by an intramolecular cyclization and subsequent C-H halogenation to yield a functionalized pyrazolo[1,5-a]pyrimidine. thieme-connect.de

One-Pot Synthetic Protocols for this compound

One-pot syntheses, which involve the sequential addition of reagents to a single reaction vessel, represent a highly efficient strategy for the assembly of this compound. This approach minimizes the need for isolation and purification of intermediates, thereby saving time, solvents, and resources.

A prominent one-pot methodology for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines involves a three-component reaction. For example, the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave irradiation provides a versatile route to diverse derivatives. nih.gov This strategy is particularly advantageous for rapidly generating a library of compounds by varying the substituents on the starting materials. nih.gov Another effective one-pot cyclization involves the reaction of aminopyrazoles, enaminones (or chalcones), and a halogen source like sodium halides in the presence of an oxidant such as potassium persulfate (K₂S₂O₈). nih.gov This method efficiently constructs the pyrazolo[1,5-a]pyrimidine core and simultaneously introduces a halogen atom, which can serve as a handle for further functionalization. nih.govthieme-connect.de

Starting Materials Reagents and Conditions Product Type Key Advantages Reference
3-Aminopyrazoles, Aldehydes, Sulfoxonium ylidesRh(III) catalyst, Microwave heatingDiverse pyrazolo[1,5-a]pyrimidinesRapid synthesis, high diversity nih.gov
Aminopyrazoles, Enaminones/Chalcones, Sodium halidesK₂S₂O₈ (oxidant)3-Halo-pyrazolo[1,5-a]pyrimidinesOne-pot cyclization and halogenation nih.govthieme-connect.de
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles, β-Dicarbonyl compounds-Pyrazolo[1,5-a]pyrimidine derivativesHigh yields nih.gov

C–H Functionalization Methodologies in the Synthesis of this compound

Direct C–H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to the modification of organic molecules. In the context of this compound, C–H functionalization allows for the direct introduction of various substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials.

Recent advancements have focused on the direct functionalization of the C3 position of the pyrazolo[1,5-a]pyrimidine ring. thieme-connect.dethieme-connect.com Methodologies have been developed for C-H halogenation, nitration, formylation, acetylation, sulfenylation, selanylation, and thiocyanation. thieme-connect.dethieme-connect.com For instance, the direct C–H halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine scaffold can be achieved using sodium halides as the halogen source and potassium persulfate as an oxidant, providing excellent yields of 3-halo derivatives. thieme-connect.de Palladium-catalyzed C-H activation has also been employed to selectively functionalize the C3 or C7 positions of the pyrazolo[1,5-a]pyrimidine core with aryl groups, with the regioselectivity being dependent on the electronic properties of the coupling partners. encyclopedia.pub

Position Functional Group Reagents and Conditions Key Features Reference
C3HalogenNaX (X = Cl, Br, I), K₂S₂O₈Direct, high-yielding halogenation thieme-connect.de
C3Nitro-Direct nitration thieme-connect.com
C3Formyl-Direct formylation thieme-connect.com
C3Acetyl-Direct acetylation thieme-connect.com
C3 or C7ArylAr-Br, Pd-catalystRegioselective arylation encyclopedia.pub

Environmentally Benign (Green Chemistry) Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. For the synthesis of this compound, this translates to the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One green approach involves the use of deep eutectic solvents (DES), which are biodegradable and have low toxicity, as a reaction medium. ias.ac.inresearchgate.net For example, the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives has been successfully carried out in DES, offering advantages such as high yields and simple work-up procedures. ias.ac.in Microwave-assisted synthesis has also emerged as a green alternative to conventional heating, often leading to significantly reduced reaction times and improved yields. nih.govbyu.edu Furthermore, the development of catalyst-free reactions, such as the sonochemical synthesis of pyrazolo[1,5-a]pyridines (a related scaffold), highlights the potential for developing more sustainable methods for heterocycle synthesis. acs.org The use of aqueous media and catalysts like KHSO₄ under ultrasonic irradiation also represents a significant step towards environmentally friendly protocols for constructing the pyrazolo[1,5-a]pyrimidine core. bme.hu

Development and Optimization of Novel Synthetic Routes for this compound

The quest for more efficient and versatile synthetic routes to this compound is an ongoing endeavor. Research is focused on optimizing existing methods and developing novel strategies to access this important scaffold with greater control over regioselectivity and functional group tolerance.

A key area of development is the design of novel multicomponent reactions that allow for the rapid assembly of highly functionalized pyrazolo[1,5-a]pyrimidine systems in a single step. nih.gov The exploration of new catalytic systems, including photoredox and electrocatalysis, holds promise for enabling previously challenging transformations under mild conditions. thieme-connect.com Furthermore, the strategic functionalization of the pyrazolo[1,5-a]pyrimidine core at various positions continues to be a major focus, as this allows for the fine-tuning of the molecule's properties. rsc.org The development of scalable and cost-effective synthetic routes is also crucial for the potential large-scale production of derivative 17. Future research will likely focus on integrating computational studies with experimental work to rationally design more efficient synthetic pathways and to predict the properties of novel derivatives. nih.gov

Exploration of Catalytic Systems in this compound Synthesis

The initial synthesis of this compound is achieved through a multi-step sequence that begins with the reaction of an appropriate aminopyrazole derivative with diethyl malonate. This foundational reaction sets the stage for the construction of the pyrazolo[1,5-a]pyrimidine core. While the direct synthesis of derivative 17 itself may not extensively feature a wide range of catalytic systems, the subsequent functionalization of the pyrazolo[1,5-a]pyrimidine scaffold heavily relies on modern catalytic methods. These methods are crucial for introducing the chemical diversity necessary for developing new therapeutic agents.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium catalysis is a powerful tool for the functionalization of the pyrazolo[1,5-a]pyrimidine core. The Suzuki and Buchwald-Hartwig cross-coupling reactions are prominently used to introduce aryl, heteroaryl, and amino substituents at various positions of the ring system. mdpi.comrsc.orgnih.gov For instance, after the initial synthesis of the diol derivative 17, subsequent chlorination provides reactive sites for such couplings. These reactions are instrumental in building the complex architectures of many biologically active pyrazolo[1,5-a]pyrimidine derivatives. mdpi.comrsc.orgnih.gov

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been effectively employed in the synthesis of pyrazolo[1,5-a]pyrimidines through C-H activation and annulation strategies. nih.govnih.gov Three-component reactions involving aminopyrazoles, aldehydes, and sulfoxonium ylides, catalyzed by Rh(III) complexes, offer an efficient route to highly substituted pyrazolo[1,5-a]pyrimidines. nih.govnih.gov This approach allows for the rapid assembly of complex molecules from simple precursors.

Copper-Catalyzed Syntheses:

Copper-catalyzed reactions have also emerged as a valuable method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. nih.govnih.govacs.orgthieme-connect.de These methods include the synthesis of triazole-linked glycohybrids and one-pot syntheses from saturated ketones and aminopyrazoles. nih.govnih.govacs.orgthieme-connect.de Copper catalysis often provides a more economical and environmentally friendly alternative to palladium-based methods.

Table 1: Overview of Catalytic Systems in the Synthesis and Functionalization of Pyrazolo[1,5-a]pyrimidines

Catalytic SystemReaction TypeApplication in Pyrazolo[1,5-a]pyrimidine Synthesis
Palladium Suzuki CouplingArylation and heteroarylation at various positions.
Buchwald-Hartwig AminationIntroduction of amino groups.
Rhodium C-H Activation/AnnulationThree-component synthesis of substituted derivatives.
Copper Click Chemistry, AnnulationSynthesis of glycohybrids and one-pot syntheses.

Stereoselective Synthesis of this compound and Analogues

The development of stereoselective synthetic methods is crucial for producing enantiomerically pure pharmaceutical compounds, as different enantiomers can exhibit distinct pharmacological activities. While specific stereoselective methods for the synthesis of derivative 17 have not been extensively reported, the field has seen significant advancements in the asymmetric synthesis of analogous pyrazolo[1,5-a]pyrimidine structures.

A landmark achievement in this area is the highly enantioselective Iridium-catalyzed hydrogenation of a pyrazolo[1,5-a]pyrimidine derivative for the synthesis of Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor. This method provides the desired enantiomer in high yield and enantiomeric excess, highlighting the power of transition-metal catalysis in achieving stereocontrol.

Other approaches to stereoselective synthesis within this class of compounds include the use of chiral auxiliaries, organocatalysis, and enzymatic resolutions. These methods can be applied to introduce chirality either during the construction of the heterocyclic core or in the functionalization of a pre-existing pyrazolo[1,5-a]pyrimidine scaffold. The insights gained from the stereoselective synthesis of related heterocyclic systems can pave the way for the development of asymmetric routes to chiral analogues of derivative 17.

Table 2: Examples of Stereoselective Syntheses of Pyrazolo[1,5-a]pyrimidine Analogues

MethodCatalyst/ReagentSubstrateProductKey Feature
Asymmetric HydrogenationIridium ComplexProchiral Pyrazolo[1,5-a]pyrimidineChiral Pyrazolo[1,5-a]pyrimidine (e.g., Zanubrutinib)High enantioselectivity
OrganocatalysisChiral Amine/PhosphineFunctionalized PrecursorsChiral Dihydropyrazolo[1,5-a]pyrimidinesMetal-free conditions
Enzymatic ResolutionLipaseRacemic Pyrazolo[1,5-a]pyrimidine EsterEnantiomerically Enriched Ester and AlcoholHigh substrate specificity

Elucidation of Molecular Mechanisms and Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivative 17

In Vitro Studies on Cellular and Subcellular Targets of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative 17

In vitro studies are crucial for dissecting the molecular interactions and cellular consequences of novel chemical entities. For the pyrazolo[1,5-a]pyrimidine class, to which derivative 17 belongs, these investigations have unveiled a range of molecular targets and effects on cellular signaling and processes.

Identification and Validation of Specific Molecular Targets (e.g., Receptor Tyrosine Kinase NTRK1/TrkA)

The pyrazolo[1,5-a]pyrimidine nucleus is a prominent and essential framework for inhibitors of Tropomyosin Receptor Kinases (Trks). nih.govresearchgate.net This family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, is encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. nih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three marketed drugs for cancers driven by NTRK gene fusions. nih.gov

Derivatives built upon this scaffold have been identified as potent inhibitors of TrkA. researchgate.netmdpi.com The pyrazolo[1,5-a]pyrimidine moiety is crucial for binding affinity, often forming a key hydrogen bond interaction within the hinge region of the kinase domain. nih.gov While direct enzymatic assays on derivative 17 are not extensively documented in public literature, its core structure is established as a key pharmacophore for TrkA inhibition, positioning it within a class of compounds with this validated molecular target. nih.govresearchgate.net

Analysis of Downstream Signaling Cascades Modulated by Pyrazolo[1,5-a]pyrimidine Derivative 17 (e.g., Ras-PI3 kinase-AKT1, NF-Kappa-B activation)

Inhibition of receptor tyrosine kinases like TrkA by pyrazolo[1,5-a]pyrimidine compounds directly impacts intracellular signaling pathways that govern cell fate. nih.gov Trk receptor activation normally triggers multiple downstream cascades, including the Ras-PI3K-AKT and Ras-MAPK pathways. nih.gov By targeting TrkA, pyrazolo[1,5-a]pyrimidine derivatives can effectively block these signals. nih.gov

Notably, the synthesis of derivative 17 was reported as part of a research program to develop selective inhibitors of Phosphoinositide 3-kinase δ (PI3Kδ), a key component of the PI3K-AKT pathway. mdpi.com This highlights the direct relevance of this chemical series to the modulation of the Ras-PI3 kinase-AKT1 cascade. mdpi.com Phosphoinositide 3-kinases are a family of enzymes involved in crucial cellular functions, including cell growth, proliferation, and survival. mdpi.com

Furthermore, compounds with related heterocyclic scaffolds have demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, suggesting that modulation of the NF-κB pathway is another potential mechanism for this class of compounds.

Investigation of Cellular Processes Regulated by this compound (e.g., proliferation, differentiation, survival)

The modulation of key kinases and signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives translates into significant effects on fundamental cellular processes. The signaling cascades initiated by Trk receptors and the PI3K pathway are central regulators of the cell cycle, proliferation, apoptosis (programmed cell death), survival, and differentiation. nih.govmdpi.com

Consequently, inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent anti-proliferative effects in various cancer cell lines. researchgate.netmdpi.com Their ability to induce cytotoxicity is a key outcome of their kinase inhibitory action. nih.gov Specifically, as inhibitors of the PI3Kδ isoform, this class of compounds can regulate the differentiation, proliferation, migration, and survival of immune cells. mdpi.com

Pre-clinical In Vivo Mechanistic Investigations of this compound

While specific in vivo data for the intermediate derivative 17 are limited, pre-clinical studies on advanced derivatives from the pyrazolo[1,5-a]pyrimidine class provide a clear picture of how their mechanisms are investigated in living organisms.

Application of Animal Models for Mechanistic Insights

To assess the therapeutic potential and mechanisms of action of pyrazolo[1,5-a]pyrimidine derivatives, researchers frequently employ animal models, particularly xenograft mouse models. nih.gov In these studies, human tumor cells are implanted in immunocompromised mice, which are then treated with the compound to evaluate its antitumor activity. ox.ac.uk For Trk inhibitors based on this scaffold, xenograft models have been instrumental in demonstrating significant tumor growth inhibition, confirming that the in vitro anti-proliferative effects translate to an in vivo setting. nih.gov Similarly, rodent models are used to assess the pharmacokinetic and pharmacodynamic properties of PI3K inhibitors derived from this scaffold. nih.gov

Identification of Mechanistic Biomarkers in Pre-clinical Systems

In pre-clinical studies, mechanistic biomarkers are essential for confirming that a compound is engaging its intended target and modulating the expected downstream pathway. For kinase inhibitors like the pyrazolo[1,5-a]pyrimidines, the phosphorylation status of downstream substrate proteins is a primary biomarker.

For example, in the evaluation of PI3K inhibitors, a reduction in the phosphorylation of Akt (pAkt) in tumor or tissue samples following treatment serves as a key pharmacodynamic biomarker of target engagement. nih.gov For Trk inhibitors, suppression of TrkA autophosphorylation and downstream signaling components would be monitored. These biomarkers provide crucial evidence linking the administration of the compound to the desired molecular effect within the animal model, validating its mechanism of action.

Interactive Data Table: Targets and Pathways of the Pyrazolo[1,5-a]pyrimidine Scaffold

Molecular Target Downstream Pathway Cellular Process Affected
NTRK1/TrkA Ras-PI3K-AKT Proliferation, Survival, Differentiation
NTRK1/TrkA Ras-MAPK Proliferation, Differentiation
PI3Kδ AKT1 Signaling Immune Cell Proliferation, Survival, Migration

Molecular Interactions and Binding Profiles of Pyrazolo 1,5 a Pyrimidine Derivative 17

Ligand-Receptor Interaction Studies of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative 17

The interaction of Pyrazolo[1,5-a]pyrimidine derivative 17 with its biological targets is a critical aspect of its pharmacological profile. Studies have focused on understanding the nature and strength of these interactions.

While specific quantitative binding affinity data (such as Kd or IC50 values) and kinetic parameters (kon/koff rates) for derivative 17 are not detailed in the provided search results, the Therapeutic Target Database indicates it is a patented compound. idrblab.net Patented compounds typically undergo extensive evaluation of their binding characteristics during the drug discovery process. Such studies are fundamental to establishing a compound's potency and duration of action at its target.

The search results mention that allosteric modulators are being investigated for cardiovascular disease and cancer. idrblab.net However, there is no specific information to confirm that this compound functions as an allosteric modulator. Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the receptor's activity. Further research would be needed to determine if derivative 17 exhibits such a mechanism.

Selectivity Profiling and Identification of Potential Off-Target Interactions

A crucial step in drug development is to assess the selectivity of a compound for its intended target versus other proteins in the body, which can lead to unwanted side effects.

The Therapeutic Target Database provides information on the human protein similarity for the target of this compound, which is a receptor tyrosine kinase. idrblab.net The primary target is a high-affinity receptor for nerve growth factor (NGF). idrblab.net The database shows a 29.808% identity with Mixed lineage kinase 1 (MAP3K9) and also lists Ribosomal protein S6 kinase alpha-3 (RSK3) as a similar protein. idrblab.net This data is vital for predicting potential off-target interactions.

Table 1: Human Proteome Similarity for the Target of this compound

Protein NamePfam IDPercentage of Identity (%)E value
Mixed lineage kinase 1 (MAP3K9)PF00069; PF1460429.808 (93/312)6.49E-28
Ribosomal protein S6 kinase alpha-3 (RSK3)

Data sourced from the Therapeutic Target Database. idrblab.net

The target of this compound is a receptor tyrosine kinase involved in crucial signaling pathways for cell differentiation, survival, and maturation of the central and peripheral nervous systems. idrblab.net Upon activation by its primary ligand, NGF, the receptor initiates several downstream signaling cascades: idrblab.net

GRB2-Ras-MAPK cascade: Activated through SHC1 and FRS2, this pathway regulates cell differentiation and survival. idrblab.net

NF-Kappa-B activation: Controlled via PLCG1, this pathway is involved in the transcription of genes for cell survival. idrblab.net

Ras-PI3 kinase-AKT1 signaling cascade: Modulated through SHC1 and SH2B1, this pathway also governs cell survival. idrblab.net

Understanding these pathway affiliations is essential for predicting the broader cellular effects of modulating this target with derivative 17.

Characterization of Covalent versus Non-Covalent Binding Modes

The nature of the bond formed between a drug and its target—covalent or non-covalent—has significant implications for its duration of action and potential for toxicity. There is no specific information available from the search results to definitively characterize the binding mode of this compound as either covalent or non-covalent. This would typically be determined through detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, in conjunction with mass spectrometry analysis.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Pyrazolo 1,5 a Pyrimidine Derivative 17 Analogues

Rational Design and Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative 17 Analogues

The rational design of Pyrazolo[1,5-a]pyrimidine derivative 17 and its analogues is rooted in the pursuit of novel kinase inhibitors, particularly targeting phosphoinositide 3-kinase delta (PI3Kδ), an enzyme implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov The core pyrazolo[1,5-a]pyrimidine structure is a privileged scaffold known to interact with the ATP-binding site of various kinases. rsc.org The design strategy involves the synthesis of a diol intermediate, such as derivative 17, which serves as a versatile platform for subsequent chemical modifications at the C5 and C7 positions.

The synthesis of this compound, chemically named 2-[(benzyloxy)methyl]pyrazolo[1,5-a]pyrimidine-5,7-diol, begins with the preparation of the requisite aminopyrazole precursor. nih.gov This is followed by a cyclocondensation reaction with diethyl malonate in the presence of a base like sodium ethoxide to construct the pyrazolo[1,5-a]pyrimidine-5,7-diol (B1460701) core. nih.gov This synthetic route is adaptable for creating a library of analogues by varying the substituent at the C2 position.

Derivative 17 itself is not the final active compound but a key intermediate. The hydroxyl groups at the C5 and C7 positions are readily converted to chloro groups using a chlorinating agent like phosphorus oxychloride. nih.gov This dichloro-intermediate is then primed for selective nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups to probe the SAR. nih.gov

Elucidation of Critical Structural Determinants for Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. rsc.org Through systematic modifications of analogues derived from intermediates like derivative 17, researchers have been able to map the structural requirements for potent and selective inhibition of target kinases.

The transformation of the diol intermediate into more complex molecules has revealed several key SAR insights, particularly in the context of PI3Kδ inhibition.

C7 Position: The chlorine atom at the C7 position of the dichloro-intermediate is significantly more reactive than the one at C5, allowing for selective substitution. nih.gov The introduction of a morpholine (B109124) moiety at this position has been identified as a crucial modification. The oxygen atom of the morpholine ring is capable of forming a critical hydrogen bond with the backbone amide of Val-828 in the hinge region of PI3Kδ, a key interaction for anchoring the inhibitor in the ATP-binding site. nih.gov

C5 Position: Following the modification at C7, the C5 position becomes a key point for diversification to enhance potency and selectivity. It has been demonstrated that introducing indole (B1671886) derivatives at the C5 position can lead to a significant increase in inhibitory activity against PI3Kδ. nih.gov This is attributed to the potential formation of an additional hydrogen bond between the indole N-H and the side chain of Asp-787 in an affinity pocket of the enzyme. nih.gov

C2 Position: The substituent at the C2 position also plays a role in modulating the activity of the compounds. By synthesizing a variety of analogues with different groups at this position, it is possible to fine-tune the electronic and steric properties of the molecule to optimize interactions with the target. For instance, in the development of PI3Kδ inhibitors, a benzyloxymethyl group at C2, as seen in derivative 17, can be deprotected to reveal a hydroxymethyl group, which can then be further modified. nih.gov

The following table summarizes the inhibitory activities of a selection of 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivatives, illustrating the impact of C5 and C7 modifications.

CompoundR¹ at C5PI3Kδ IC₅₀ (µM)PI3Kα IC₅₀ (µM)Selectivity (α/δ)
62-aminobenzimidazole45.0>60>1.3
72-difluoromethylbenzimidazole0.4751.062.2
13indole0.77223.330

While the planar nature of the pyrazolo[1,5-a]pyrimidine core limits the potential for stereoisomers within the scaffold itself, the introduction of chiral substituents at various positions can introduce stereochemical considerations. For instance, the use of chiral amines or alcohols in substitutions at the C2, C5, or C7 positions would result in diastereomeric or enantiomeric pairs of final compounds. Although the available literature on analogues directly derived from derivative 17 does not extensively detail stereochemical requirements, it is a well-established principle in medicinal chemistry that different stereoisomers can exhibit distinct biological activities and pharmacokinetic profiles. Therefore, in the development of optimized derivatives, the investigation of stereochemistry would be a critical step to identify the most active and safe isomer.

Comprehensive Activity Landscape Analysis of this compound and Related Derivatives

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives extends beyond PI3Kδ inhibition, with different substitution patterns leading to activity against a wide range of other protein kinases. rsc.org The core scaffold is a versatile "hinge-binding" motif, capable of interacting with the ATP-binding site of numerous kinases.

Analogues of the pyrazolo[1,5-a]pyrimidine class have been investigated as inhibitors of:

Casein Kinase 2 (CK2): Optimization of this scaffold has led to highly potent and selective CK2 inhibitors. researchgate.net

Tropomyosin Receptor Kinases (Trks): Modifications at the C3 and C5 positions have yielded potent Trk inhibitors for cancer therapy. mdpi.com

Pim-1 Kinase: The pyrazolo[1,5-a]pyrimidine core has been shown to interact selectively with Pim-1 kinase. nih.gov

While a comprehensive activity landscape specifically for the diol series initiated by derivative 17 is not extensively documented, the diverse activities of the broader pyrazolo[1,5-a]pyrimidine class underscore the potential of this scaffold. The initial diol structure of derivative 17 provides a foundational template that, through combinatorial chemical synthesis, can be elaborated into libraries of compounds for screening against a wide array of biological targets.

Application of SAR Principles for Optimized Derivative Design

The SAR data gleaned from the initial libraries of compounds derived from intermediates like derivative 17 are instrumental in the rational design of optimized derivatives with improved potency, selectivity, and pharmacokinetic properties.

The development of highly potent and selective PI3Kδ inhibitors provides a clear example of this iterative optimization process. The initial finding that a morpholine at C7 and an indole at C5 are beneficial for activity and selectivity guided the synthesis of further analogues. nih.gov For instance, recognizing the importance of the indole N-H for a potential hydrogen bond led to the exploration of various substituted indoles and azaindoles at the C5 position to maximize this interaction and fine-tune the electronic properties of the ring. nih.gov

Furthermore, the C2 position, initially bearing a benzyloxymethyl group in derivative 17, was further functionalized. The benzyl (B1604629) protecting group was removed to yield a primary alcohol, which was then oxidized to an aldehyde. This aldehyde served as a handle for introducing a variety of amine-containing side chains via reductive amination. nih.gov This strategy allowed for the exploration of a wider chemical space and the introduction of groups designed to improve properties such as solubility and cell permeability, ultimately leading to the identification of compounds with low nanomolar IC₅₀ values for PI3Kδ. nih.gov

Computational Chemistry and Molecular Modeling of Pyrazolo 1,5 a Pyrimidine Derivative 17

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking simulations have been instrumental in understanding the binding mechanism of Pyrazolo[1,5-a]pyrimidine (B1248293) derivative 17, particularly in the context of its potent inhibition of Tropomyosin receptor kinase A (TrkA).

Identification of Key Binding Sites and Interactions

Studies have revealed that Pyrazolo[1,5-a]pyrimidine derivative 17 establishes crucial interactions within the ATP-binding site of the TrkA kinase domain. A key interaction involves the formation of a hydrogen bond between the pyrazolo[1,5-a]pyrimidine core and the backbone of Met592 in the hinge region of the kinase. researchgate.net This interaction is a common feature for many potent kinase inhibitors and is considered critical for the inhibitory activity of this compound.

Furthermore, the various substituents on the pyrazolo[1,5-a]pyrimidine scaffold play a significant role in defining the binding affinity and selectivity. For instance, different functional groups on the pyrazole (B372694) and pyrimidine (B1678525) rings can form additional hydrogen bonds or van der Waals interactions with surrounding amino acid residues, thereby enhancing the potency of the inhibitor.

Prediction of Molecular Binding Conformations

The following table summarizes the key predicted interactions between this compound and the TrkA kinase domain based on molecular docking studies.

Interacting Residue in TrkAType of Interaction
Met592 (Hinge Region)Hydrogen Bond
Asp668Potential for Hydrogen Bond

It is important to note that while these models provide a rational basis for the observed activity, they are predictive in nature.

Molecular Dynamics Simulations for Conformational Dynamics and Stability

Currently, there is no publicly available research detailing specific molecular dynamics simulations performed on this compound. Such simulations would be valuable to assess the stability of the predicted binding pose over time and to understand the conformational dynamics of both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

While the patent literature describing this compound alludes to the exploration of structure-activity relationships (SAR) through the synthesis and testing of numerous analogues, formal Quantitative Structure-Activity Relationship (QSAR) models for this specific series have not been published. The development of a robust QSAR model would require a larger dataset of analogues with corresponding biological activity data.

De Novo Design Approaches for Novel Pyrazolo[1,5-a]pyrimidine Derivative Analogues

The structural information gleaned from molecular docking studies of this compound can serve as a foundation for de novo design approaches. By understanding the key pharmacophoric features required for TrkA inhibition, computational methods can be employed to design novel molecules with potentially improved potency, selectivity, or pharmacokinetic properties. However, there are no specific published examples of de novo design starting from this particular derivative.

Advanced Research Applications and Potential of Pyrazolo 1,5 a Pyrimidine Derivative 17

Role in Analytical Chemistry for Quantification Purposes

The unique photophysical properties of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have led to their exploration in analytical chemistry. nih.gov Notably, certain derivatives have been developed as chemosensors for quantification purposes, such as detecting the presence of water in organic solvents. researchgate.net This application leverages the compound's responsive fluorescence, where changes in the emission spectrum or intensity can be correlated to the concentration of the analyte, providing a sensitive detection method. The synthesis of these functional scaffolds often involves the cyclocondensation of NH-3-aminopyrazoles with various 1,3-biselectrophilic compounds, a process that can be optimized for high yields. researchgate.net

Development as Molecular Probes for Biological Research

The pyrazolo[1,5-a]pyrimidine core is an emergent fluorophore with significant potential for creating molecular probes for biological research. nih.gov These compounds have been identified as strategic for optical applications due to their tunable photophysical properties and comparatively greener synthetic methodologies. rsc.orgrsc.org

Researchers have demonstrated that the absorption and emission characteristics of these derivatives can be finely tuned by introducing different electron-donating or electron-withdrawing groups at various positions on the fused ring system. rsc.orgrsc.org For instance, adding electron-donating groups at position 7 enhances both absorption and emission intensities. rsc.org The stability and properties of some of these probes are comparable to well-established commercial probes like coumarin-153 and rhodamine 6G. rsc.orgrsc.org Furthermore, their tendency to form crystals with unique supramolecular structures could expand their use in solid-state applications. nih.gov

In addition to their use as fluorescent probes, derivatives have been labeled with radioisotopes, such as fluorine-18, to create novel Positron Emission Tomography (PET) imaging agents for visualizing tumors. nih.gov These radiotracers have shown significant uptake in tumors during in vivo animal studies, highlighting their potential for cancer diagnosis and evaluation. nih.gov

Table 1: Photophysical Properties of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundMolar Extinction Coefficient (ε, M-1 cm-1)Fluorescence Quantum Yield (ΦF)Solid-State Quantum Yield (QYSS)Reference
PP derivative (general range)3,320 to 20,5930.01 to 0.97- rsc.orgrsc.org
4a (4-Py)--0.18 to 0.63 rsc.orgrsc.org
4b (2,4-Cl2Ph)--0.18 to 0.63 rsc.orgrsc.org
4d (Ph)--0.18 to 0.63 rsc.orgrsc.org
4e (4-MeOPh)--0.18 to 0.63 rsc.orgrsc.org

Mechanistic Investigations in Pre-clinical Disease Models

Pyrazolo[1,5-a]pyrimidine derivatives are prominent as inhibitors of Tropomyosin Receptor Kinases (Trks), which are crucial in cellular signaling pathways. nih.gov The Trk family, including TrkA, TrkB, and TrkC, plays a vital role in neural development and function. nih.gov Specifically, the activation of TrkA by Nerve Growth Factor (NGF) initiates signaling cascades involved in the survival, differentiation, and growth of neurons. nih.gov The pyrazolo[1,5-a]pyrimidine core is a key feature in several approved Trk inhibitors, making this class of compounds highly significant for therapeutic development, particularly in oncology. nih.govnih.gov These compounds typically act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling. nih.govresearchgate.net

The efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been extensively evaluated in various in vitro cellular models. These studies are crucial for determining the compounds' inhibitory activity and selectivity against specific kinases. For example, derivatives have been tested in cellular assays against Ba/F3 cells engineered to express different forms of TrkA, including wild-type and mutated versions that confer drug resistance. nih.gov

One study reported a series of derivatives, with compounds 14h and 14j showing potent activity against both wild-type TrkA and the resistant TrkA G595R mutation. researchgate.net Another macrocyclic derivative, compound 28 , demonstrated high potency against all three Trk isoforms. mdpi.com These in vitro results provide a strong basis for further preclinical development. nih.gov

Table 2: In Vitro Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundTargetIC50 (nM)Reference
EntrectinibTrkA1.40 researchgate.net
14hTrkA1.40 researchgate.net
TrkAG595R1.80
14jTrkA0.86 researchgate.net
TrkAG595R6.92
28TrkA0.17 mdpi.com
TrkB0.07
TrkC0.07
LOXO-195Ba/F3 TTRK0.6 ± 0.1 nih.gov

Following promising in vitro results, pyrazolo[1,5-a]pyrimidine derivatives are often advanced to in vivo studies using animal models to assess their efficacy, pharmacokinetics, and antitumor activity in a living system. nih.gov Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are commonly used. nih.gov

One derivative, compound 39 , demonstrated significant antitumor activity in xenograft models, achieving tumor growth inhibition rates of 97% and 73% in mice with tumors expressing wild-type TrkA and a resistant TrkA mutation, respectively. nih.gov In other studies, 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives used for PET imaging showed increasing tumor uptake over time in mice bearing S180 tumors, confirming their utility for in vivo applications. nih.gov These animal models are essential for confirming the therapeutic potential of these compounds before they can be considered for clinical trials. nih.govmdpi.com

Future Directions and Research Gaps in Pyrazolo 1,5 a Pyrimidine Derivative 17 Research

Exploration of Unconventional Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines typically relies on established condensation reactions. However, to enhance efficiency, diversity, and environmental sustainability, future research should pivot towards unconventional synthetic strategies.

Key Research Areas:

Flow Chemistry: Continuous flow synthesis offers advantages such as improved reaction control, enhanced safety for handling hazardous intermediates, and facile scalability. Investigating the synthesis of derivative 17 and its analogs using flow reactors could lead to higher yields and purity while minimizing waste.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a powerful tool for forming complex C-C and C-N bonds under mild conditions. This methodology could be employed to forge the core pyrazolo[1,5-a]pyrimidine (B1248293) scaffold or to introduce novel functional groups onto derivative 17, thereby accessing previously unattainable chemical space.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields. The application of microwave-assisted organic synthesis (MAOS) to the key bond-forming steps in the creation of derivative 17 could significantly accelerate the synthesis of analog libraries for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs): Designing novel MCRs that can construct the pyrazolo[1,5-a]pyrimidine core in a single step from simple, readily available starting materials would be a significant advancement. This approach aligns with the principles of green chemistry by increasing atom economy and reducing the number of synthetic and purification steps.

A comparative overview of these methodologies is presented below.

MethodologyPotential Advantages for Derivative 17 SynthesisResearch Focus
Flow Chemistry Improved yield and purity, enhanced safety, scalability.Development of continuous flow protocols for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Photoredox Catalysis Access to novel chemical space, mild reaction conditions.Functionalization of the derivative 17 scaffold using light-mediated reactions.
Microwave-Assisted Synthesis Reduced reaction times, improved yields.Optimization of key synthetic steps for rapid library generation.
Multicomponent Reactions Increased atom economy, reduced synthetic steps, green chemistry.Design of one-pot syntheses for the pyrazolo[1,5-a]pyrimidine scaffold.

Identification and Validation of Novel Biological Targets

While pyrazolo[1,5-a]pyrimidines are known to interact with a range of biological targets, particularly kinases, the full spectrum of their molecular interactions remains to be elucidated. A critical future direction is the identification and validation of novel targets for derivative 17.

Prospective Research Strategies:

Chemical Proteomics: Techniques such as affinity chromatography using an immobilized version of derivative 17 or activity-based protein profiling (ABPP) can be used to pull down and identify its direct binding partners from cell lysates.

Phenotypic Screening and Target Deconvolution: High-content phenotypic screens can reveal unexpected cellular effects of derivative 17. Subsequent target deconvolution efforts, using genetic (e.g., CRISPR-Cas9 screening) or proteomic approaches, can then identify the molecular targets responsible for these phenotypes.

In Silico Target Prediction: Computational methods, including reverse docking and pharmacophore modeling, can screen the entire human proteome to predict potential off-targets or novel primary targets for derivative 17, which can then be experimentally validated.

The validation of these newly identified targets will be crucial and will involve a combination of biochemical assays, biophysical interaction studies (e.g., Surface Plasmon Resonance), and cellular target engagement assays.

Integration of Advanced Computational Methods for Enhanced Prediction and Design

Computational chemistry and machine learning are poised to revolutionize drug discovery. For derivative 17, these methods can be leveraged to accelerate the design of next-generation analogs with improved properties.

Computational Approaches to Explore:

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML models can be trained on existing SAR data for pyrazolo[1,5-a]pyrimidines to predict the activity of virtual compounds. Generative models can even design novel derivatives with desired properties de novo.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic interactions between derivative 17 and its target proteins. This can help to rationalize its binding affinity and selectivity and guide the design of mutations to probe key interactions.

Free Energy Perturbation (FEP): FEP and other alchemical free energy calculation methods can provide accurate predictions of the binding affinities of new analogs of derivative 17, thereby prioritizing the synthesis of the most promising compounds and reducing the number of molecules that need to be made.

Computational MethodApplication for Derivative 17 ResearchExpected Outcome
AI/Machine Learning Prediction of biological activity and physicochemical properties.Accelerated identification of potent and drug-like analogs.
Molecular Dynamics Elucidation of binding modes and dynamic interactions.Deeper understanding of the molecular basis of action.
Free Energy Perturbation Accurate prediction of binding affinities.Prioritization of synthetic targets and resource optimization.

Expansion of Analytical Applications and Sensing Capabilities

The inherent photophysical properties and metal-binding capabilities of some heterocyclic systems suggest that pyrazolo[1,5-a]pyrimidines could be developed for applications beyond medicine.

Future Analytical Applications:

Fluorescent Probes: By incorporating appropriate fluorophores or through intrinsic fluorescence, derivative 17 could be modified to act as a chemosensor for detecting specific metal ions, anions, or biologically relevant small molecules. Research would focus on characterizing its photophysical properties and its response to various analytes.

Bioimaging Agents: If derivative 17 or an analog demonstrates selective accumulation in specific organelles or tissues, it could be labeled with a fluorescent tag or a radionuclide for use in cellular imaging or in vivo imaging techniques like positron emission tomography (PET).

Materials Science: The rigid, planar structure of the pyrazolo[1,5-a]pyrimidine core makes it an interesting building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Bridging Fundamental Mechanistic Research with Translational Studies

A significant gap often exists between promising fundamental research and its translation into clinically viable applications. For derivative 17, a concerted effort is needed to bridge this divide.

Key Translational Research Steps:

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: In-depth studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of derivative 17. PK/PD modeling will be essential to establish a link between its concentration in the body and its biological effect.

Biomarker Development: The identification of biomarkers that can predict a response to treatment with derivative 17 or monitor its therapeutic efficacy is crucial for its clinical development. These could be genetic, proteomic, or imaging biomarkers.

Preclinical Efficacy Studies: Rigorous testing of derivative 17 in well-validated animal models of disease is a necessary prerequisite for any potential human trials. These studies should aim to demonstrate not only efficacy but also a favorable safety profile.

By systematically addressing these research gaps, the scientific community can fully harness the potential of pyrazolo[1,5-a]pyrimidine derivative 17, paving the way for the development of new therapeutics, analytical tools, and advanced materials.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for functionalizing position 7 of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology : Position 7 functionalization often involves nucleophilic substitution or condensation reactions. For example, Koidan et al. (2024) synthesized 7-((2-phenylhydrazono)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one via condensation of silylformamidine with a pyrazolo precursor in benzene, followed by crystallization from hexane . Key steps include:

  • Use of polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
  • Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS to confirm regioselectivity .
    • Data Table :
DerivativeReaction ConditionsYield (%)Key Characterization
6aBenzene, RT, 24h72HRMS: [M+H]⁺ 254.1039
3gSilylformamidine, benzene851H^1 \text{H}-NMR (CDCl₃): δ 8.21 (s, 1H)

Q. How are pyrazolo[1,5-a]pyrimidine derivatives structurally characterized to confirm regiochemistry?

  • Methodology : Multi-modal analytical approaches are critical:

  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., 61.65% C calcd. vs. 61.78% found for derivative 6a) .
  • X-ray Crystallography : Resolves planar configurations, as seen in a derivative with Cl···Cl interactions (3.475 Å) .
  • TD-DFT Calculations : Correlates photophysical properties (e.g., Stokes shifts) with electronic substituent effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for pyrazolo[1,5-a]pyrimidine synthesis to improve yields and scalability?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yields >80% .
  • Eco-Friendly Protocols : Use of solvent-free conditions or water as a solvent minimizes waste .
  • Continuous Flow Reactors : Enhance scalability for industrial translation .
    • Data Contradiction : Traditional reflux methods yield 60–75% , while microwave-assisted approaches achieve >85% . Researchers should prioritize reaction time vs. energy efficiency based on application.

Q. What experimental designs are used to evaluate the anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • MTT Assay : Standard for cytotoxicity screening (e.g., HCT116 colon cancer cells) .
  • SAR Studies : Modifications at positions 3 and 7 significantly impact activity. For example:
  • 5-(Naphthalen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide showed IC₅₀ = 4.2 µM against HCT116 .
  • Electron-withdrawing groups (e.g., -NO₂) enhance apoptosis induction .
    • Data Table :
CompoundCell Line (IC₅₀, µM)Key Substituent
7aHCT116: 12.34-Methoxyphenyl
11cHepG-2: 8.7Trifluoromethyl

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and assay incubation times .
  • Control Compounds : Use reference drugs (e.g., doxorubicin) to calibrate inter-lab variability .
  • Statistical Validation : Report mean ± SD from ≥3 independent experiments, as in kinase inhibition studies (SD <10% of mean) .

Q. What strategies are employed in structure-activity relationship (SAR) studies for pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?

  • Methodology :

  • Scaffold Hopping : Replace pyrimidine with triazine to improve CDK2 selectivity (e.g., 3-substituted-4-hydroxycoumarin derivatives) .
  • Molecular Docking : Predict binding modes with ATP pockets (e.g., Pim-1 kinase: ΔG = -9.2 kcal/mol for derivative 4d) .
    • Key Finding : 7-Aryl substituents enhance hydrophobic interactions, while 3-carboxamide groups improve solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.